molecular formula C10H15N3 B14430300 2,5-Di(propan-2-yl)-1H-imidazole-1-carbonitrile CAS No. 83505-79-7

2,5-Di(propan-2-yl)-1H-imidazole-1-carbonitrile

Katalognummer: B14430300
CAS-Nummer: 83505-79-7
Molekulargewicht: 177.25 g/mol
InChI-Schlüssel: NVZHNVUYNIWKRT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,5-Di(propan-2-yl)-1H-imidazole-1-carbonitrile is a heterocyclic organic compound that features an imidazole ring substituted with isopropyl groups at the 2 and 5 positions and a nitrile group at the 1 position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Di(propan-2-yl)-1H-imidazole-1-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,5-di(propan-2-yl)imidazole with cyanogen bromide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve efficiency. The use of catalysts and automated systems can further enhance the production process, ensuring consistent quality and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

2,5-Di(propan-2-yl)-1H-imidazole-1-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The nitrile group can undergo nucleophilic substitution reactions with reagents such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Corresponding imidazole carboxylic acids.

    Reduction: Imidazole amines.

    Substitution: Imidazole derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

2,5-Di(propan-2-yl)-1H-imidazole-1-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 2,5-Di(propan-2-yl)-1H-imidazole-1-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrile group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s binding affinity and activity. The isopropyl groups provide steric hindrance, affecting the compound’s overall conformation and reactivity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,5-Di(propan-2-yl)-1H-imidazole: Lacks the nitrile group, resulting in different reactivity and applications.

    2,5-Di(propan-2-yl)-1H-imidazole-1-carboxylic acid: Contains a carboxylic acid group instead of a nitrile, leading to different chemical properties and uses.

    2,5-Di(propan-2-yl)-1H-imidazole-1-methyl:

Uniqueness

2,5-Di(propan-2-yl)-1H-imidazole-1-carbonitrile is unique due to the presence of the nitrile group, which imparts distinct chemical reactivity and potential for forming various derivatives. This makes it a valuable compound for research and industrial applications.

Eigenschaften

CAS-Nummer

83505-79-7

Molekularformel

C10H15N3

Molekulargewicht

177.25 g/mol

IUPAC-Name

2,5-di(propan-2-yl)imidazole-1-carbonitrile

InChI

InChI=1S/C10H15N3/c1-7(2)9-5-12-10(8(3)4)13(9)6-11/h5,7-8H,1-4H3

InChI-Schlüssel

NVZHNVUYNIWKRT-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C1=CN=C(N1C#N)C(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.